2-(4-Hydroxypiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
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Overview
Description
“2-(4-Hydroxypiperidin-1-yl)acetic acid” is a chemical compound with the CAS Number: 168159-33-9 . Its molecular weight is 159.19 and its linear formula is C7 H13 N O3 . It is a solid substance stored at room temperature . The compound is also known as “(4-hydroxy-1-piperidinyl)acetic acid” and its IUPAC name is "(4-hydroxy-1-piperidinyl)acetic acid" .
Synthesis Analysis
The synthesis of piperidine derivatives, including “2-(4-Hydroxypiperidin-1-yl)acetic acid”, has been a topic of interest in the pharmaceutical industry . Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxypiperidin-1-yl)acetic acid” is represented by the linear formula C7 H13 N O3 . The InChI code for this compound is 1S/C7H13NO3/c9-6-1-3-8 (4-2-6)5-7 (10)11/h6,9H,1-5H2, (H,10,11) .Physical and Chemical Properties Analysis
“2-(4-Hydroxypiperidin-1-yl)acetic acid” is a solid substance stored at room temperature . Its molecular weight is 159.19 .Scientific Research Applications
Synthesis of Fluorescent Films and Monomers
(4-Hydroxypiperidin-1-yl)tetra- and -octafluorochalcones have been utilized in the synthesis of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their O-acetyl derivatives. These compounds are processed into 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and subsequently acrylated to produce acrylates. These acrylates show promise as monomers for creating fluorescent films, highlighting an innovative application in material science (Soboleva, Orlova, & Shelkovnikov, 2017).
Enhancement of Bioanalysis Sensitivity
Trifluoroacetic acid (TFA) is a common additive in HPLC and LC-MS analyses of basic compounds due to its ability to improve retention and peak shape. However, its use can suppress ESI signals of analytes. Research has demonstrated methods to alleviate this issue by adding acetic or propionic acid to TFA-containing mobile phases, which can significantly enhance signal intensity without compromising chromatography integrity. This development is particularly beneficial in the high-throughput HILIC-ESI/MS/MS analysis of biological samples, underscoring its importance in bioanalytical chemistry (Shou & Naidong, 2005).
Novel Syntheses of Organic Compounds
The vinylfluoro group has been shown to act as an acetonyl cation equivalent under acidic conditions, facilitating an unprecedented cascade of reactions. This property was harnessed to synthesize 6-substituted 4-hydroxy pipecolic acid derivatives, illustrating the group's utility in organic synthesis and the potential for creating novel compounds (Purkayastha et al., 2010).
Future Directions
Piperidine derivatives, including “2-(4-Hydroxypiperidin-1-yl)acetic acid”, have significant potential in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.C2HF3O2/c9-6-1-3-8(4-2-6)5-7(10)11;3-2(4,5)1(6)7/h6,9H,1-5H2,(H,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOGAADVJZPAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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